molecular formula C11H13ClF3NO2 B13482895 Benzyl 2-amino-4,4,4-trifluorobutanoate hydrochloride

Benzyl 2-amino-4,4,4-trifluorobutanoate hydrochloride

Cat. No.: B13482895
M. Wt: 283.67 g/mol
InChI Key: FAWAQKNVMLBZTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl 2-amino-4,4,4-trifluorobutanoate hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique properties. It is a derivative of 2-amino-4,4,4-trifluorobutanoic acid, which is known for its applications in drug design and other biochemical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-amino-4,4,4-trifluorobutanoate hydrochloride typically involves the alkylation of a glycine Schiff base with a trifluoromethyl group. This process can be carried out under basic conditions using a recyclable chiral auxiliary to form the corresponding Ni (II) complex . The resultant alkylated Ni (II) complex is then disassembled to reclaim the chiral auxiliary and produce the desired compound.

Industrial Production Methods

For large-scale production, the method involves the use of a recyclable chiral auxiliary to form the Ni (II) complex with glycine Schiff base, which is then alkylated with CF3-CH2-I under basic conditions . This method has been reproduced several times for the preparation of over 300 grams of the target compound.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-amino-4,4,4-trifluorobutanoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids, while reduction may produce amines .

Scientific Research Applications

Benzyl 2-amino-4,4,4-trifluorobutanoate hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl 2-amino-4,4,4-trifluorobutanoate hydrochloride involves its interaction with specific molecular targets and pathways. The presence of the trifluoromethyl group enhances its binding affinity to certain protein receptors, thereby modulating their activity . This interaction can lead to various biochemical effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which includes a benzyl group and a trifluoromethyl group. This combination imparts unique chemical and biological properties, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C11H13ClF3NO2

Molecular Weight

283.67 g/mol

IUPAC Name

benzyl 2-amino-4,4,4-trifluorobutanoate;hydrochloride

InChI

InChI=1S/C11H12F3NO2.ClH/c12-11(13,14)6-9(15)10(16)17-7-8-4-2-1-3-5-8;/h1-5,9H,6-7,15H2;1H

InChI Key

FAWAQKNVMLBZTG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(CC(F)(F)F)N.Cl

Origin of Product

United States

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